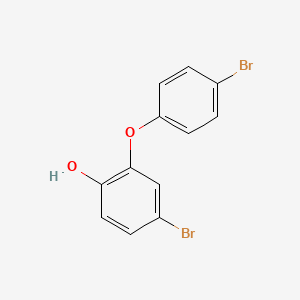

4-bromo-2-(4-bromophenoxy)-Phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8Br2O2 |

|---|---|

Molecular Weight |

344.00 g/mol |

IUPAC Name |

4-bromo-2-(4-bromophenoxy)phenol |

InChI |

InChI=1S/C12H8Br2O2/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7,15H |

InChI Key |

GADOGJSKUPYKLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)O)Br |

Origin of Product |

United States |

Contextualizing Halogenated Diphenyl Ethers and Phenolic Architectures in Modern Chemistry

Halogenated diphenyl ethers, particularly polybrominated diphenyl ethers (PBDEs), represent a class of compounds that have garnered considerable attention over the past four decades. Current time information in Bangalore, IN.biomall.in These molecules, characterized by two phenyl rings linked by an oxygen atom and substituted with one or more bromine atoms, have a dual identity in the scientific world. Current time information in Bangalore, IN. On one hand, synthetic PBDEs have been widely used as effective flame retardants in a vast array of consumer products, including plastics, textiles, and electronics. cymitquimica.comnih.gov Their chemical stability and ability to interfere with combustion processes made them commercially valuable. On the other hand, this same persistence has led to their emergence as widespread and persistent organic pollutants found in air, soil, water, and biological tissues. lgcstandards.comnsf.govnih.gov

The environmental presence of PBDEs has spurred extensive research into their bioaccumulation, potential toxicity, and effects on human health and ecosystems. lgcstandards.comnsf.gov Studies have indicated that PBDEs can act as endocrine disruptors and may have neurotoxic effects. nih.govnih.gov Concurrently, a fascinating parallel field of study has focused on naturally occurring PBDEs, which have been isolated from marine organisms like sponges of the Dysidea species. Current time information in Bangalore, IN.biomall.in These natural products often exhibit significant biological activities, including potential anticancer properties, highlighting the therapeutic potential locked within this structural framework. Current time information in Bangalore, IN.biomall.in

The phenolic architecture, defined by a hydroxyl (-OH) group directly attached to an aromatic ring, is another cornerstone of modern chemistry. The hydroxyl group profoundly influences the molecule's reactivity, imparting weak acidity and directing electrophilic substitution to specific positions on the ring. mdpi.com This functional group is also a key site for metabolism in many xenobiotic compounds, including PBDEs, where hydroxylation can alter their biological activity and toxicity. Current time information in Bangalore, IN.nih.gov In synthetic chemistry, the phenolic hydroxyl group serves as a versatile handle for a multitude of chemical transformations, making phenolic compounds crucial building blocks for pharmaceuticals, polymers, and other functional materials. chemscene.com

Structural Significance of 4 Bromo 2 4 Bromophenoxy Phenol for Chemical Inquiry

The specific structure of 4-bromo-2-(4-bromophenoxy)-phenol—a dibrominated diphenyl ether with a phenolic hydroxyl group—is what makes it a compound of significant interest for chemical investigation. Its CAS number is 880872-48-0. biomall.in

The core of the molecule is the diphenyl ether linkage, which provides a specific three-dimensional conformation. The bromine atoms are positioned at the 4-position on the phenoxy ring and the 4-position on the phenolic ring. An additional bromine is at the 2-position of the phenolic ring, ortho to the hydroxyl group and the ether linkage. This substitution pattern is critical. The bromine atoms, being electron-withdrawing and bulky, influence the electronic properties and steric accessibility of the aromatic rings.

The most significant feature for chemical inquiry is the presence of the phenolic hydroxyl group. This -OH group makes the molecule a potential metabolite of more complex, fully brominated diphenyl ethers. The metabolic hydroxylation of PBDEs is a key area of toxicological research, as these hydroxylated metabolites (OH-PBDEs) can sometimes exhibit greater biological activity or different toxicity profiles than their parent compounds. nih.gov Therefore, this compound could serve as a vital standard for identifying and quantifying such metabolites in environmental or biological samples.

Furthermore, the hydroxyl group, along with the bromine atoms, provides multiple reactive sites for synthetic chemists. The phenol (B47542) can undergo etherification, esterification, or be used in coupling reactions to build larger, more complex molecules. The bromine atoms can participate in reactions like the Ullmann condensation or Suzuki and Stille couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgmdpi.com This makes the compound a potentially valuable building block for creating novel polymers, ligands for catalysis, or pharmacologically active agents. chemscene.com

Overview of Research Trajectories and Academic Motivations for Investigating 4 Bromo 2 4 Bromophenoxy Phenol

While specific research on 4-bromo-2-(4-bromophenoxy)-phenol is not widely published, the motivations for its investigation can be inferred from the broader academic interest in related compounds. The availability of this compound from specialty chemical suppliers suggests its use as a research chemical or building block. biomall.in

A primary research trajectory for a compound like this would be in environmental and toxicological studies. As a hydroxylated PBDE, it is a candidate for investigation as a metabolite of commercial flame retardants. Research in this area aims to understand the metabolic pathways of PBDEs in organisms and the potential health risks associated with their breakdown products. nih.govlgcstandards.comnih.gov

Another significant research avenue is in medicinal chemistry and drug discovery. Natural PBDEs, often containing hydroxyl groups, have shown promising biological activities. Current time information in Bangalore, IN. For instance, the tribrominated and dibromophenoxy-substituted phenol (B47542), P01F08, has demonstrated anticancer activity. Current time information in Bangalore, IN.biomall.in The structural similarity of this compound to these bioactive natural products makes it a compelling candidate for synthesis and biological screening. Its structure could be a starting point for developing new therapeutic agents.

Finally, in the field of synthetic organic chemistry, the motivation to study this compound lies in its potential as a versatile intermediate. The Ullmann condensation, a copper-catalyzed reaction to form aryl ethers, is a classic method that could potentially be used for its synthesis, for example, by coupling a dibromophenol with a bromophenol. organic-chemistry.orgmdpi.com The exploration of efficient synthetic routes to molecules like this compound and the subsequent use of this compound in the creation of novel materials or complex target molecules are strong academic drivers.

In essence, while this compound may currently be an under-investigated molecule, its structural features place it at the nexus of several critical areas of chemical research. Future investigations into its synthesis, properties, and applications are likely to provide valuable insights into the broader fields of halogenated compounds and phenolic chemistry.

Chemical Compound Data

| Compound Name |

| This compound |

| Polybrominated diphenyl ethers (PBDEs) |

| P01F08 (4,5,6-tribromo-2-(2′,4′-dibromophenoxy) phenol) |

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 880872-48-0 | biomall.in |

| Molecular Formula | C12H8Br2O2 | lgcstandards.com |

| Molecular Weight | 343.999 g/mol | cymitquimica.com |

| SMILES | Oc1ccc(Br)cc1Oc2ccc(Br)cc2 | lgcstandards.com |

| InChI | InChI=1S/C12H8Br2O2/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7,15H | lgcstandards.com |

Synthetic Strategies for this compound: A Review of Methodologies

The synthesis of complex organic molecules like this compound, a polybrominated diphenyl ether (PBDE), requires a strategic approach involving the formation of key structural features. The core of this molecule consists of a diaryl ether linkage with specific bromination patterns on both aromatic rings. This article explores the established and potential synthetic methodologies for constructing this and related structural motifs, focusing on etherification reactions and controlled bromination techniques.

Advanced Spectroscopic and Analytical Research Methodologies

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Beyond the individual molecule, X-ray crystallography elucidates the supramolecular architecture, which is the organization of molecules in the crystal lattice through non-covalent interactions. In the case of 4-bromo-2-(4-bromophenoxy)-phenol, the phenolic hydroxyl group is a strong hydrogen-bond donor and acceptor. It is expected to form robust intermolecular hydrogen bonds, potentially with the oxygen of the ether linkage or the hydroxyl group of an adjacent molecule. asianpubs.orgnih.gov Such interactions are crucial in stabilizing the crystal packing. asianpubs.org

Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on the bromine atom and a nucleophilic site on a neighboring molecule. These interactions, along with C-H···Br and potential π-π stacking interactions between the aromatic rings, would play a significant role in the formation and stabilization of the crystal structure. asianpubs.orgnih.gov Analysis of related brominated phenolic structures shows that bromine atoms have a striking influence on the distances between adjacent aromatic moieties and can mediate different supramolecular patterns. nih.gov While specific crystal structure data for this compound is not publicly available, the analysis of analogous compounds provides a strong framework for understanding its potential solid-state structure. nih.govasianpubs.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are indispensable tools in synthetic chemistry for both assessing the purity of a final product and for monitoring the progress of a reaction. In the synthesis of this compound, which could be formed via a Williamson ether synthesis or similar cross-coupling reactions, chromatography is essential. utahtech.edu

Thin-layer chromatography (TLC) offers a rapid and simple method for real-time reaction monitoring. thieme.deacs.org By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can qualitatively observe the consumption of reactants and the formation of the product. utahtech.edu For purification, column chromatography is the standard method used to separate the desired product from unreacted starting materials, catalysts, and byproducts. utahtech.eduyoutube.com For more rigorous purity assessment and quantitative analysis, high-performance techniques such as Gas Chromatography and Liquid Chromatography are employed, often coupled with mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. For phenolic compounds like this compound, which belongs to the class of hydroxylated polybrominated diphenyl ethers (OH-PBDEs), direct analysis by GC-MS can be challenging due to the polar hydroxyl group. This polarity can lead to poor peak shape and potential thermal degradation in the hot injector or column. researchgate.netresearchgate.net

To overcome these issues, OH-PBDEs are often derivatized before analysis. A common procedure involves converting the hydroxyl group into a less polar and more thermally stable ether or silyl (B83357) ether, for example, through methylation or silylation. researchgate.netnih.gov

The separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS). thermofisher.com A temperature-programmed oven is used to elute compounds over a wide range of boiling points.

Following separation by GC, the molecules are ionized, commonly by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum serves as a chemical fingerprint. For PBDEs, characteristic fragments often arise from the loss of bromine atoms. thermofisher.comosti.gov For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is used. thermofisher.comshimadzu.com This technique monitors specific fragmentation pathways (Selected Reaction Monitoring, SRM), significantly reducing background noise and allowing for trace-level quantification. thermofisher.com

Table 1: Example GC-MS Parameters for Analysis of Related PBDEs

| Parameter | Setting |

|---|---|

| GC Column | Thermo Scientific TRACE TR-5MS, 15 m x 0.25 mm ID, 0.1 µm film |

| Carrier Gas | Helium, 1 mL/min |

| Injector | Splitless, 280 °C |

| Oven Program | 120 °C (hold 2 min), ramp 15 °C/min to 230 °C, ramp 5 °C/min to 270 °C, ramp 10 °C/min to 330 °C (hold 5 min) |

| MS Ionization | Electron Ionization (EI) |

| MS Mode | Multiple Ion Detection (MID) or Selected Reaction Monitoring (SRM) |

This table presents typical parameters based on published methods for PBDE analysis and serves as an illustrative example. thermofisher.com

Liquid chromatography-mass spectrometry (LC-MS) is an exceptionally powerful technique for the analysis of polar, semi-volatile, and thermally labile compounds, making it highly suitable for this compound and other OH-PBDEs. nih.govmdpi.com A key advantage of LC-MS is that it typically does not require prior derivatization, simplifying sample preparation and avoiding potential degradation of higher brominated congeners that can occur in GC systems. nih.govnih.gov

The most common LC method for these analytes is reversed-phase chromatography. Separation is achieved on a C18 or Phenyl-Hexyl stationary phase column. nih.govprotocols.ioresearchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) added to improve peak shape and ionization efficiency. nih.govmdpi.com

Detection is performed with a mass spectrometer, most commonly using an electrospray ionization (ESI) source operated in negative ion mode. nih.gov The phenolic hydroxyl group is readily deprotonated under these conditions, forming a stable [M-H]⁻ ion, which allows for highly sensitive detection. Tandem mass spectrometry (LC-MS/MS) is the preferred method for quantification, providing excellent specificity by monitoring the fragmentation of the precursor [M-H]⁻ ion into specific product ions in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov This approach enables accurate quantification even at very low concentrations in complex samples. researchgate.net

Table 2: Example LC-MS/MS Parameters for Analysis of Related OH-PBDEs

| Parameter | Setting |

|---|---|

| LC Column | C18 column (e.g., 100 mm, 2.1 mm ID, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Linear gradient elution (e.g., starting with 55% B, increasing to 80% B) |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

This table presents typical parameters based on published methods for OH-PBDE analysis and serves as an illustrative example. thermofisher.comresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. For a compound like 4-bromo-2-(4-bromophenoxy)-phenol, these computational methods provide insights into its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. Studies on related halogenated phenols and polybrominated diphenyl ethers (PBDEs) frequently employ DFT to predict their behavior. nih.govresearchgate.nettandfonline.com For instance, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or aug-cc-pVDZ, are performed to determine the equilibrium structures, thermodynamic properties, and electron affinities of these types of compounds. researchgate.netnih.gov

Geometry optimization using DFT would reveal the most stable three-dimensional arrangement of atoms in this compound, including crucial bond lengths and dihedral angles between the phenyl rings. Subsequent frequency calculations at the same level of theory are essential to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict its infrared (IR) and Raman vibrational spectra. researchgate.nettandfonline.com Time-dependent DFT (TD-DFT) can further be used to simulate electronic transitions and predict UV-Visible absorption spectra. tandfonline.commdpi.com

Table 1: Representative DFT-Calculated Properties for a Substituted Phenylphenol (Note: This table is illustrative, based on typical data from studies on similar compounds like 2-chloro-4-phenylphenol, as specific data for this compound is not available.)

| Property | Calculated Value | Unit |

| RMSD Vibrational Frequencies (vs. Exp.) | 7.09 | cm⁻¹ |

| RMSD ¹H NMR Chemical Shifts (vs. Exp.) | 0.19 | ppm |

| RMSD ¹³C NMR Chemical Shifts (vs. Exp.) | 6.34 | ppm |

| HOMO-LUMO Energy Gap | Typically 4-5 | eV |

| Dipole Moment | Typically 1-3 | Debye |

Ab Initio Methods (e.g., Hartree-Fock, MP2) for High-Accuracy Electronic Structure Determination

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative approaches for high-accuracy electronic structure determination. While computationally more demanding than DFT, they are valuable for benchmarking results. For example, in studies of halogenated phenols, MP2 methods have been used alongside DFT to calculate properties like proton affinities. kuleuven.be Comparing results from different methods, such as B3LYP, HF, and MP2, helps to validate the computational findings and provides a more robust understanding of the molecule's electronic characteristics. researchgate.nettandfonline.com

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are crucial concepts for understanding a molecule's reactivity.

The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. rsc.org It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. tandfonline.comresearchgate.net For a molecule like this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the ether linkage, indicating these are sites prone to electrophilic attack. The regions around the hydrogen atoms would exhibit positive potential. tandfonline.com

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting chemical reactivity. youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. researchgate.net In related brominated diphenyl ethers, the HOMOs are typically π-based orbitals spread over the aromatic rings. mdpi.com

Table 2: Conceptual FMO Data for a Halogenated Phenol (B47542) (Note: This is a representative table. Specific values for this compound require dedicated calculation.)

| Parameter | Conceptual Description | Predicted Location/Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Typically -5 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Typically -1 to 1 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. A larger gap implies higher stability. | Typically 4 to 6 eV |

| HOMO Distribution | The region of the molecule where electron donation is most likely to occur. | Likely on the phenol ring, influenced by the hydroxyl group. |

| LUMO Distribution | The region of the molecule where electron acceptance is most likely to occur. | Likely distributed across the aromatic rings, with influence from the bromine atoms. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers involved.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state (the highest energy point along a reaction pathway) is located and optimized, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products. By following the IRC, chemists can confirm that a specific transition state indeed connects the intended reactants and products, providing a clear picture of the reaction mechanism. This method is standard in computational studies of reaction mechanisms, such as cycloadditions or enzymatic reactions. indexcopernicus.comrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, including conformational changes and interactions with their environment. In the context of this compound, MD simulations can provide a detailed understanding of how the molecule flexes and rotates in different solvent environments.

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial in determining its physical and chemical properties. For molecules with multiple aromatic rings, such as this compound, the dihedral angle between the rings is a key conformational parameter. This angle can influence properties like orbital overlap and electron delocalization. nih.gov

Solvent effects play a significant role in the conformational preferences of a molecule. The polarity of the solvent can influence the stability of different conformations. MD simulations can model these interactions explicitly, providing insights into how solvents like ethanol (B145695) or acetonitrile (B52724) might affect the rotational freedom and preferred orientation of the phenyl rings in this compound. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulated molecular motions and interactions. |

| Solvent Model | Representation of the solvent molecules in the simulation (e.g., explicit or implicit). | Crucial for studying how different solvents influence the conformation and dynamics of the molecule. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Affects the kinetic energy and volume of the system, influencing molecular motion. |

| Simulation Time | The duration of the simulation. | Needs to be long enough to sample a representative range of molecular conformations. |

Studies on Non-Linear Optical (NLO) Properties and Other Advanced Material Characteristics

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. jhuapl.edu They are of significant interest for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. jhuapl.eduresearchgate.net The NLO properties of organic molecules are often related to their electronic structure, particularly the presence of delocalized π-electron systems and electron-donating and -withdrawing groups.

The presence of bromine atoms and the ether linkage in this compound can influence its electronic properties and, consequently, its potential for NLO activity. Research has shown that incorporating bromo substituents can enhance the second-order NLO properties of chromophores without significantly compromising their optical transparency. researchgate.net The bromo group can effectively modulate the molecular hyperpolarizability, a key parameter for NLO materials. researchgate.net

Advanced material characteristics of such compounds can be explored through techniques like the Z-scan method, which measures the nonlinear refractive index and absorption coefficient. researchgate.net These studies help in understanding how the material interacts with intense laser light and its potential for applications like optical limiting.

Table 2: Investigated NLO and Material Properties

| Property | Description | Significance for this compound |

| Second-Order NLO Susceptibility (χ(2)) | A measure of a material's ability to generate second-harmonic frequencies. | Indicates potential for applications in frequency doubling of laser light. |

| Third-Order NLO Susceptibility (χ(3)) | Relates to phenomena like the Kerr effect and two-photon absorption. | Important for all-optical switching and optical limiting applications. researchgate.net |

| Molecular Hyperpolarizability (β) | The microscopic origin of the macroscopic NLO response. | Computational chemistry can predict this property based on the molecular structure. icm.edu.pl |

| Optical Transparency | The ability of a material to transmit light without significant absorption. | A crucial factor for practical applications of NLO materials. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduq-chem.com It helps in understanding concepts like hybridization, bond strength, and, importantly, electron delocalization.

For this compound, NBO analysis can elucidate the extent of π-electron delocalization across the two phenyl rings and the connecting ether oxygen. This delocalization is a key factor contributing to the molecule's stability. The analysis can quantify the interactions between filled bonding orbitals and empty antibonding orbitals, which are indicative of hyperconjugative and conjugative effects. icm.edu.pl

Table 3: Key Outputs of NBO Analysis

| NBO Output | Description | Relevance to this compound |

| Natural Atomic Charges | The charge distribution on each atom in the molecule. | Provides insight into the electrostatic potential and reactive sites of the molecule. icm.edu.pl |

| Natural Hybrid Orbitals | Describes the hybridization of atomic orbitals to form bonds. | Helps in understanding the geometry and bonding characteristics. |

| Donor-Acceptor Interactions | Quantifies the stabilization energy arising from electron delocalization between orbitals. | Reveals the extent of conjugation and hyperconjugation, contributing to molecular stability. icm.edu.pl |

| Bond Order | A measure of the number of chemical bonds between two atoms. | Indicates the strength and nature (single, double, etc.) of the chemical bonds. |

Applications of 4 Bromo 2 4 Bromophenoxy Phenol As a Precursor and Component in Advanced Organic Synthesis and Materials Science

Monomeric Building Block in Polymer Synthesis

The structure of 4-bromo-2-(4-bromophenoxy)-phenol, featuring a reactive phenol (B47542) group, suggests its potential as a monomeric unit in the synthesis of aromatic polymers. The presence of the bulky bromo-phenoxy substituent can influence the resulting polymer's properties, such as solubility, thermal stability, and mechanical strength.

Synthesis of Polyethers and Polyesters with Tunable Properties

Poly(aryl ether)s are a class of high-performance polymers known for their excellent thermal and chemical stability. mdpi.com The synthesis of these polymers often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide. While direct studies on the use of this compound in this context are not prevalent in the reviewed literature, its phenolic hydroxyl group can, in principle, react with suitable comonomers to form polyethers. The incorporation of the bromo-phenoxy side group would likely disrupt polymer chain packing, potentially leading to amorphous polymers with enhanced solubility in organic solvents. researchgate.net This is a desirable characteristic for polymer processing.

Similarly, the phenolic hydroxyl group can undergo esterification with dicarboxylic acids or their derivatives to form polyesters. The properties of these polyesters would be influenced by the rigid aromatic backbone and the presence of the bromine atoms, which could enhance flame retardancy. The ability to modify the bromine atoms through subsequent reactions offers a pathway to further tune the polymer's properties.

A review of poly(ether)s derived from oxa-Michael polymerization highlights alternative methods for polyether synthesis that could potentially utilize a monomer like this compound, leading to polymers with additional functional groups in the backbone. chemrxiv.org

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Potential Co-monomer | Polymerization Reaction | Potential Polymer Properties |

| Polyether | Activated dihalide (e.g., 4,4'-difluorobenzophenone) | Nucleophilic Aromatic Substitution | Enhanced solubility, amorphous nature, high thermal stability |

| Polyester | Dicarboxylic acid or acyl chloride | Esterification | Flame retardancy, modifiable properties |

Incorporation into High-Performance Polymers for Specialized Applications

High-performance polymers are sought after for applications in demanding environments, such as in the aerospace and electronics industries. mdpi.com The incorporation of monomers with specific functional groups is a key strategy for tailoring the properties of these materials. The bromine atoms in this compound can be seen as functional handles that can be modified post-polymerization to introduce other functionalities or to act as cross-linking sites.

For instance, research on poly(ether ether ketone) (PEEK), a well-known high-performance polymer, has explored the effects of bromination on its properties. Brominated PEEK can serve as a precursor for further functionalization, leading to materials with tailored characteristics. nih.gov By analogy, incorporating this compound as a comonomer in PEEK or other poly(aryl ether)s could provide a direct route to polymers with built-in functionalizable sites. This approach could be advantageous over post-polymerization modification, as it may offer better control over the distribution and density of the functional groups.

Precursor for Functional Organic Molecules with Specific Chemical Properties

The combination of a phenol, an ether linkage, and two aromatic bromine atoms makes this compound a versatile precursor for the synthesis of more complex organic molecules with specific chemical properties.

Synthesis of Complex Ligands for Coordination Chemistry

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are important in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nih.govnanobioletters.com The phenolic group of this compound can be used to synthesize salicylaldehyde-type precursors, which can then be reacted with various amines to form Schiff base ligands.

For example, the synthesis of (E)-4-bromo-2-[(phenylimino)methyl]phenol involves the direct condensation of 5-bromosalicylaldehyde (B98134) and aniline. nih.gov A similar strategy could be employed starting from a derivative of this compound. The resulting ligands would possess a unique steric and electronic environment due to the bulky and electron-withdrawing bromo-phenoxy group, which could influence the coordination geometry and reactivity of the corresponding metal complexes. The synthesis of Schiff bases containing phenol rings has been shown to yield compounds with interesting biological activities, including antioxidant and enzyme inhibition properties. nih.gov

Table 2: Potential Synthesis of a Schiff Base Ligand from a this compound Derivative

| Precursor | Reagent | Product Type | Potential Application |

| 2-hydroxy-5-bromo-3-(4-bromophenoxy)benzaldehyde | Primary Amine (R-NH₂) | Schiff Base Ligand | Coordination chemistry, catalysis, biological studies |

Intermediate in the Preparation of Advanced Organic Scaffolds

The reactive sites on this compound make it a valuable intermediate for constructing more elaborate organic scaffolds. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the extension of the molecular framework and the introduction of diverse functional groups.

For instance, brominated thiophenes have been used as precursors in the preparation of brominated and arylated anthraquinones, which are themselves versatile building blocks. mdpi.comnih.gov Similarly, this compound could serve as a starting point for the synthesis of complex polycyclic aromatic compounds or other intricate molecular architectures relevant to medicinal chemistry or materials science. The synthesis of brominated phenols with lactamomethyl moieties, which are analogues of natural marine compounds, highlights the utility of brominated phenols in creating biologically active molecules. researchgate.net

Contribution to the Design of Organic Semiconductors and Optoelectronic Materials

The development of organic materials for electronic and optoelectronic applications is a rapidly growing field. nih.govmdpi.comresearchgate.net The electronic properties of these materials are highly dependent on their molecular structure. The incorporation of specific substituents can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects their charge transport and light-emitting properties.

A study on triphenylamine-based co-polyimides with bromophenoxy substitution demonstrated that these materials exhibit excellent thermal stability and function as efficient blue light-emitting layers in light-emitting diodes. nih.gov This finding is highly relevant, as it suggests that polymers derived from this compound could possess interesting optoelectronic properties. The bromo-phenoxy group can influence the polymer's electronic structure and its solid-state packing, both of which are crucial for device performance.

Furthermore, the synthesis of triarylamine-based molecules, which are known for their excellent hole-transporting properties, often involves the use of brominated precursors. core.ac.uk The this compound scaffold could be elaborated into triarylamine derivatives suitable for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Environmental Transformation and Fate Research of Halogenated Phenoxy Compounds

Photolytic Degradation Studies under Simulated Environmental Conditions

Photolytic degradation, the breakdown of compounds by light, is a primary abiotic pathway for the transformation of polybrominated diphenyl ethers (PBDEs) in the environment. nih.gov Studies have shown that lower-brominated diphenyl ethers (LBDEs), those with one to six bromine atoms, are particularly susceptible to photolysis by sunlight, specifically in the wavelength range greater than 290 nm. nih.gov This process is significant as higher-brominated diphenyl ethers can be transformed into the more frequently detected LBDEs through environmental reactions, including photolysis. nih.gov

The degradation of PBDEs through photolysis often follows pseudo-first-order kinetics. nih.gov The rate of this degradation is influenced by the number of bromine atoms on the diphenyl ether structure. For instance, the photolytic rate constants tend to increase with a higher degree of bromine substitution. plos.org This means that more heavily brominated congeners can break down more quickly under light exposure.

Research has also highlighted the role of reactive oxygen species (ROS) in the photolytic process. Species like singlet oxygen (¹O₂) and hydroxyl radicals (·OH) can contribute to the indirect photolysis of LBDEs. nih.govplos.org Studies have shown that for some LBDEs, the contribution of singlet oxygen to their photolytic degradation is more significant than that of hydroxyl radicals. nih.govplos.org

It is important to note that the environmental matrix can influence photolysis rates. For example, the half-lives of PBDE congeners can be longer when they are part of a technical mixture compared to when they are irradiated individually. nih.gov This suggests that interactions within a mixture of contaminants can affect their environmental persistence. nih.gov

Table 1: Photolytic Degradation of Selected PBDEs This table is interactive. Users can sort and filter the data.

| Compound | Condition | Rate Constant (k) | Half-life (t1/2) | Reference |

|---|---|---|---|---|

| BDE-47 | 300 W mercury lamp (λ>290 nm) in water | 18.4 × 10⁻³ min⁻¹ | 37.7 min | nih.gov |

| BDE-28 | 300 W mercury lamp (λ>290 nm) in water | 9.65 × 10⁻³ min⁻¹ | 71.8 min | nih.gov |

| BDE-153 | 300 W xenon lamp (λ>290 nm) in water | - | - | plos.org |

Hydrolytic Transformation Pathways in Aqueous Environments

Hydrolysis, the reaction of a compound with water, is another potential transformation pathway for halogenated compounds in aqueous environments. However, for polybrominated diphenyl ethers (PBDEs), which are structurally related to 4-bromo-2-(4-bromophenoxy)-phenol, biodegradation is generally not considered a major degradation pathway. inchem.org

While specific data on the hydrolytic transformation of this compound is limited, the general stability of the ether linkage in PBDEs suggests that hydrolysis is likely a slow process under typical environmental pH and temperature conditions. The primary abiotic degradation pathway for many PBDEs is recognized as photolytic degradation. nih.gov

Further research focusing on the hydrolytic stability of this compound under various environmental conditions would be necessary to fully elucidate the importance of this transformation pathway.

Biotic Transformation Mechanisms by Environmental Microorganisms (Focus on enzymatic processes)

Microorganisms play a critical role in the environmental fate of polybrominated diphenyl ethers (PBDEs) through various enzymatic processes. nih.gov Both aerobic and anaerobic bacteria have demonstrated the ability to degrade these persistent organic pollutants. nih.govucanr.edu

Under anaerobic conditions, a key process is reductive debromination, where microorganisms remove bromine atoms from the PBDE molecule. nih.gov For instance, Dehalococcoides-containing enrichment cultures have been shown to completely debrominate tetrabromodiphenyl ether (BDE-47) to diphenyl ether. nih.govfrontiersin.org This process can be accelerated by the presence of lower-brominated congeners, which can stimulate the growth of the responsible bacterial populations. nih.gov

Aerobic bacteria, particularly those known for degrading polychlorinated biphenyls (PCBs), have also shown the capacity to degrade PBDEs. ucanr.edu Strains like Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 can degrade a range of PBDEs, from mono- to penta-brominated congeners. ucanr.edu The extent of degradation can vary, with lower-brominated congeners often being degraded more readily than highly brominated ones. ucanr.edu

The metabolic pathways can involve hydroxylation, a process where a hydroxyl group is added to the PBDE molecule. researchgate.net This is often a critical step in the breakdown of these compounds. The position of the hydroxyl group can influence the subsequent degradation steps.

Table 2: Microbial Degradation of Selected PBDEs This table is interactive. Users can sort and filter the data.

| Microorganism/Culture | PBDE Congener | Condition | Transformation | Reference |

|---|---|---|---|---|

| Dehalococcoides-containing enrichment culture | BDE-47 | Anaerobic | Complete debromination to diphenyl ether | nih.govfrontiersin.org |

| Dehalococcoides-containing enrichment culture | BDE-183 | Anaerobic | Extensive debromination to penta- through tri-BDEs | nih.gov |

| Rhodococcus jostii RHA1 | Mono- to penta-BDEs | Aerobic | Degradation | ucanr.edu |

Identification and Characterization of Environmental Transformation Products

The transformation of this compound and related polybrominated diphenyl ethers (PBDEs) in the environment leads to the formation of various degradation products. A primary transformation pathway is reductive debromination, which results in the formation of lower-brominated diphenyl ethers. nih.gov For example, the photolysis of higher-brominated PBDEs can produce tri-, tetra-, and pentabromodiphenyl ether products. nih.gov

Another significant class of transformation products is hydroxylated PBDEs (OH-PBDEs). researchgate.net These can be formed through the metabolic activity of microorganisms or as a result of photolytic reactions. researchgate.net The position of the hydroxyl group on the diphenyl ether structure can vary, leading to a range of different isomers. researchgate.net For example, the metabolism of BDE-47 by human liver microsomes can produce metabolites such as 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (5-OH-BDE-47) and 6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (6-OH-BDE-47). researchgate.net

In some cases, the transformation can lead to the cleavage of the ether bond, resulting in the formation of brominated phenols. For instance, 2,4,5-tribromophenol (B77500) has been identified as a metabolite of BDE-99. researchgate.net Furthermore, under thermal conditions, such as those that might occur during the recycling or combustion of plastics containing PBDEs, brominated-chlorinated diphenyl ethers can be formed. nih.gov

The identification and characterization of these transformation products are crucial, as they may have different toxicological properties than the parent compound. nih.gov

Table 3: Identified Transformation Products of Selected PBDEs This table is interactive. Users can sort and filter the data.

| Parent Compound | Transformation Process | Transformation Product(s) | Reference |

|---|---|---|---|

| Higher-brominated PBDEs | Photolysis | Lower-brominated PBDEs (e.g., BDE-28, BDE-47, BDE-99) | nih.gov |

| BDE-47 | Metabolism (human liver microsomes) | 5-OH-BDE-47, 6-OH-BDE-47 | researchgate.net |

| BDE-99 | Metabolism (polar bear liver microsomes) | 2,4,5-tribromophenol, 4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether | researchgate.net |

Sorption and Mobility Investigations in Environmental Matrices (e.g., soil, sediment)

The movement and distribution of this compound and related polybrominated diphenyl ethers (PBDEs) in the environment are heavily influenced by their tendency to sorb to soil and sediment. Due to their lipophilic and hydrophobic nature, PBDEs readily adsorb to solid matrices. nih.gov This sorption behavior means they are not very mobile in soil and are unlikely to leach significantly into groundwater. environment-agency.gov.uk

As a result, sediments in rivers, lakes, and oceans often become major reservoirs for these compounds. nih.govacs.org The concentration of PBDEs in sediment can be orders of magnitude higher than in the surrounding water. acs.org The distribution of different PBDE congeners can vary, with some studies finding that BDE-209 is the dominant congener in sediments. acs.org

While generally immobile in soil, PBDEs can be transported into the water environment on soil particles as a result of rainfall and runoff. environment-agency.gov.uk Resuspension of contaminated sediment can also release PBDEs back into the water column. environment-agency.gov.uk The persistence of these compounds in soil and sediment means that they can remain in the environment for long periods, with degradation half-lives estimated to be in the range of months to years. environment-agency.gov.uk

The mobility of phenolic compounds in soil can be influenced by factors such as soil pH. For example, the movement of phenol (B47542) and 2,4-dichlorophenol (B122985) in unsaturated soils can be increased by raising the soil pH. researchgate.net This suggests that the mobility of this compound in soil could also be pH-dependent.

Table 4: Environmental Distribution of Selected PBDEs This table is interactive. Users can sort and filter the data.

| Environmental Matrix | Predominant Congeners | General Observations | Reference |

|---|---|---|---|

| Soil | BDE-47, BDE-99, BDE-100, BDE-183 | Low mobility, likely to be immobile. Can enter water via soil particles from rainfall. | nih.govenvironment-agency.gov.uk |

| Sediment | BDE-209 (often dominant), other congeners also present | Major reservoir for PBDEs in aquatic environments. Concentrations can be high. | nih.govacs.org |

| Indoor Dust | BDE-47, BDE-99, BDE-100, BDE-209 | Can act as a secondary source of PBDEs in indoor environments. | nih.govnih.gov |

Future Research Directions and Emerging Areas for 4 Bromo 2 4 Bromophenoxy Phenol

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The classical synthesis of diaryl ethers, including PBDEs, has often relied on the Ullmann condensation, a method that typically requires harsh reaction conditions and stoichiometric amounts of copper. rsc.orgmdpi.com Modern synthetic chemistry is increasingly focused on developing more sustainable and atom-economical alternatives. For a molecule like 4-bromo-2-(4-bromophenoxy)-phenol, this involves exploring catalytic systems that operate under milder conditions, reduce waste, and offer higher efficiency.

Future research will likely prioritize the refinement of palladium- and copper-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These methods offer significant advantages over traditional approaches. For instance, the use of well-defined ligands can enable reactions at lower temperatures and with lower catalyst loadings, minimizing energy consumption and metal contamination of the final product. rsc.org The development of recyclable catalysts, such as those immobilized on magnetic nanoparticles, also represents a promising avenue for greener synthesis. rsc.org

Table 1: Comparison of Synthetic Methodologies for Diaryl Ethers

| Feature | Classical Ullmann Condensation | Modern Catalytic Methods |

| Catalyst | Stoichiometric Copper | Catalytic Palladium or Copper |

| Temperature | High (often >200°C) | Mild to moderate (room temp. to 120°C) |

| Solvents | High-boiling polar solvents | Greener alternatives, including ionic liquids |

| Atom Economy | Lower | Higher |

| Recyclability | Difficult | Possible with supported catalysts |

Exploration of Novel Reactivity Patterns and Undiscovered Transformation Pathways

Understanding the full range of a molecule's reactivity is fundamental to unlocking its potential. For this compound, research is expanding to explore transformations beyond simple stability, focusing on controlled degradation and functionalization. A significant area of interest is the photocatalytic degradation of PBDEs. researchgate.netdntb.gov.ua This process uses light to initiate chemical reactions, often in the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂). acs.org Studies on other PBDEs have shown that photocatalysis can lead to stepwise reductive debromination, a process that removes bromine atoms from the aromatic rings. acs.org Investigating the specific pathways and products of photocatalytic degradation for this compound could lead to new methods for its environmental remediation or for the synthesis of novel, less-brominated derivatives.

Another emerging area is the study of reductive dehalogenation using nanoscale zerovalent iron (nZVI), often in combination with a palladium catalyst. nih.govhep.com.cn This method has proven effective for the debromination of various PBDEs in aqueous environments. nih.govhep.com.cn Research in this area would likely focus on the kinetics and mechanisms of debromination for this compound, identifying the intermediate products and final fate of the molecule. Such studies are crucial for developing a comprehensive picture of its environmental behavior and for designing effective treatment technologies. The selective removal of specific bromine atoms could also be harnessed as a synthetic tool.

Investigation into Emerging Applications in Functional Materials Beyond Traditional Polymers

While PBDEs have been widely used as flame retardants in polymers, their inherent chemical structure—a flexible diaryl ether backbone with reactive C-Br bonds—suggests potential for applications in other areas of materials science. Future research could explore the use of this compound as a monomer or precursor for the synthesis of novel functional materials. For example, the aromatic rings and ether linkage are common features in high-performance polymers known for their thermal stability and chemical resistance. By chemically modifying the bromine atoms, it may be possible to create new polymers with tailored electronic or optical properties.

Furthermore, the potential for this compound to be used in the synthesis of organic electronic materials is an intriguing possibility. The diaryl ether scaffold is present in some organic semiconductors, and the bromine atoms could serve as handles for further chemical reactions to tune the material's properties. Research in this direction would involve synthesizing derivatives of this compound and evaluating their performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).

Integration of Machine Learning and AI in Predicting Compound Reactivity and Synthetic Routes

Beyond synthesis, machine learning models can be trained to predict the reactivity and properties of molecules. By inputting the structure of this compound into a trained model, researchers could predict its susceptibility to different chemical reactions, its potential for bioaccumulation, or its spectroscopic characteristics. This predictive power allows for the rapid screening of potential applications and hazards before undertaking extensive laboratory work. As these AI tools become more sophisticated, they will be indispensable for designing greener chemicals and for understanding the complex behavior of molecules in various environments. neovarsity.org

Table 2: Applications of AI/ML in Chemical Research for this compound

| Application Area | AI/ML Tool | Potential Impact |

| Synthesis Design | Retrosynthesis Algorithms | Propose novel and optimized synthetic routes. grace.comchemical.ai |

| Reactivity Prediction | QSAR/QSPR Models | Predict chemical and physical properties. |

| Mechanism Elucidation | Computational Chemistry | Simulate reaction pathways and transition states. |

| Materials Discovery | High-Throughput Screening | Identify potential applications in new materials. |

Comprehensive Understanding of Structure-Reactivity Relationships in Related Polybrominated Diphenyl Ethers

The chemical behavior of this compound is intrinsically linked to its structure and can be better understood by studying the broader class of PBDEs. Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this regard. QSAR models correlate variations in the chemical structure of a series of compounds with changes in their reactivity or biological activity. By analyzing a wide range of PBDEs with different numbers and positions of bromine atoms, researchers can develop models that predict the properties of less-studied congeners like this compound.

A key aspect of this research is understanding how the position of the bromine atoms influences reactivity. Studies on the reductive dehalogenation of various PBDEs have shown that the susceptibility of a C-Br bond to cleavage depends on its position (ortho, meta, or para). nih.govnsf.gov For instance, in some systems, para-bromine is more easily removed than ortho-bromine due to less steric hindrance. nsf.gov A comprehensive understanding of these relationships is crucial for predicting the degradation pathways and environmental fate of specific PBDE isomers. This knowledge can also be leveraged for synthetic purposes, allowing for the selective functionalization of the molecule at specific positions.

Q & A

Q. What are the common synthetic routes for 4-bromo-2-(4-bromophenoxy)-phenol, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling between 4-bromophenol and 1,2-dibromo-4-nitrobenzene derivatives. Key steps include:

- Reagent selection : Use of potassium carbonate as a base to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity .

- Temperature control : Optimizing reflux conditions (e.g., 80–100°C in polar aprotic solvents like DMF) to balance reaction rate and side-product formation .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate the product from unreacted bromophenol and dimeric byproducts . Yield improvements (>70%) are achieved by iterative adjustments of stoichiometry (1:1.2 molar ratio of phenol to brominated electrophile) and catalyst screening (e.g., CuI for Ullmann coupling) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray diffraction (XRD) : Resolves crystal packing and confirms the planar geometry of the bromophenoxy moiety. SHELX software (e.g., SHELXL) is recommended for refining crystallographic data .

- FTIR : Identifies O–H stretching (3200–3500 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹). DFT-calculated IR spectra (B3LYP/6-311+G(d,p)) validate experimental peaks .

- UV-Vis : Detects π→π* transitions in the aromatic system (λmax ~280 nm), with solvent polarity effects quantified using TD-DFT .

- SEM/EDX : Maps elemental composition (Br, O) for purity assessment .

Q. What are the key stability considerations for handling and storing this compound?

- Hydrolytic stability : The phenolic –OH group participates in intramolecular hydrogen bonding, reducing susceptibility to oxidation. Store in anhydrous conditions (e.g., desiccator with silica gel) .

- Thermal stability : Decomposition occurs above 200°C; avoid prolonged exposure to heat during synthesis .

- Light sensitivity : Protect from UV light using amber glass vials to prevent debromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.